Product packaging for Dodecahydro-1H-carbazole(Cat. No.:CAS No. 6326-88-1)

Dodecahydro-1H-carbazole

Cat. No.: B1581100
CAS No.: 6326-88-1
M. Wt: 179.3 g/mol
InChI Key: SBVSDAFTZIVQEI-UHFFFAOYSA-N
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Description

Contextualization within Carbazole (B46965) Chemistry and Heterocyclic Compounds

Carbazole is an aromatic heterocyclic compound featuring a tricyclic structure where two benzene (B151609) rings are fused to a central nitrogen-containing five-membered ring. auremn.org.br The chemistry of carbazole and its derivatives is extensive, with applications ranging from dyes and polymers to pharmaceuticals, owing to the unique electronic properties of the carbazole nucleus. cmdm.twresearcher.life Dodecahydro-1H-carbazole is the result of the complete reduction, or perhydrogenation, of carbazole, which transforms the planar, aromatic system into a saturated, three-dimensional structure. ontosight.ai This saturation fundamentally alters the compound's physical and chemical properties, including its solubility, stability, and reactivity. evitachem.comnih.gov

As a nitrogen-containing heterocyclic compound, this compound is a member of a broad class of organic molecules that are integral to medicinal chemistry and materials science. bohrium.com Unlike its aromatic precursor, the nitrogen atom in this compound is a chiral center in some of its stereoisomers, and its lone pair of electrons is more localized, rendering the compound more basic. The study of such saturated heterocycles is crucial for understanding conformational effects and stereoselective reactions.

Structural Framework and Stereochemical Considerations in Hydrogenated Carbazole Systems

The hydrogenation of carbazole to this compound introduces multiple stereocenters, leading to the possibility of several stereoisomers. The stereochemical outcome of this transformation is highly dependent on the reaction conditions, particularly the catalyst employed. rsc.org Research has shown that the catalytic hydrogenation of carbazole and its derivatives typically results in the formation of a cis-fused ring junction as the predominant product. This stereoselectivity is often explained by the "catalyst hindrance" model, where the aromatic substrate adsorbs onto the catalyst surface on its less sterically hindered face, leading to the delivery of hydrogen atoms from that same side. evitachem.com

The structural framework of this compound can exist as different stereoisomers, with the cis and trans isomers being the most significant in terms of the fusion of the cyclohexane (B81311) rings. The conformational analysis of these isomers is complex due to the flexibility of the saturated rings. The cis isomer is generally more flexible, capable of undergoing ring inversion, while the trans isomer is more rigid. osti.gov Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are instrumental in elucidating the preferred conformations and the relative stereochemistry of these systems. auremn.org.br

In the case of N-substituted dodecahydrocarbazoles, such as the extensively studied N-ethyl and N-propyl derivatives, the nature of the N-alkyl group can also influence the stereochemical course of the hydrogenation. The choice of catalyst, for instance, ruthenium or rhodium, and the support material, such as alumina (B75360), can affect the selectivity towards different stereoisomers. rsc.org For example, rhodium catalysts have been reported to show higher selectivity to the fully hydrogenated product under certain conditions compared to ruthenium, which may favor the formation of partially hydrogenated intermediates like octahydrocarbazole. rsc.org

Historical Development and Emerging Research Trajectories of Perhydrocarbazole Derivatives

The study of carbazole hydrogenation is part of a long history of research into the reduction of aromatic compounds. While early research focused on the fundamental aspects of structure and reactivity, recent decades have seen a surge in interest in perhydrocarbazole derivatives for specific applications.

A prominent and rapidly emerging research trajectory for this compound derivatives is their use as Liquid Organic Hydrogen Carriers (LOHCs). nih.gov This technology addresses the challenges of storing and transporting hydrogen for use in fuel cells. The concept involves the reversible catalytic hydrogenation and dehydrogenation of a liquid organic molecule. N-alkyldodecahydrocarbazoles, particularly N-ethyl-dodecahydro-1H-carbazole, are considered promising LOHC candidates due to their high hydrogen storage capacity (around 5.8 wt%). nih.gov Research in this area is focused on developing efficient and robust catalysts for both the hydrogenation (hydrogen storage) and dehydrogenation (hydrogen release) cycles. rsc.orgresearchgate.net Studies have explored various catalysts, with ruthenium-based systems often used for hydrogenation and palladium-based catalysts favored for dehydrogenation. researchgate.netlookchem.com A significant area of investigation is the optimization of the LOHC's physical properties, such as melting point, to ensure it remains in the liquid phase under operational conditions. nih.gov

Beyond hydrogen storage, the saturated carbazole scaffold of this compound presents opportunities in medicinal chemistry. While the biological activities of aromatic carbazoles are well-documented, including antimicrobial and anticancer properties, the exploration of their saturated counterparts is a less developed but promising field. nih.govnih.govechemcom.com The three-dimensional structure and altered electronic properties of this compound derivatives could lead to novel biological activities and improved pharmacokinetic profiles. ontosight.ai

Compound Information

Compound Name
This compound
Perhydrocarbazole
Carbazole
N-ethyl-dodecahydro-1H-carbazole
N-propyl-dodecahydro-1H-carbazole
N-ethylcarbazole
N-propylcarbazole
Octahydrocarbazole
Ruthenium
Rhodium
Palladium
Alumina

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₂₁N nih.gov
Molecular Weight 179.30 g/mol nih.gov
IUPAC Name 2,3,4,4a,4b,5,6,7,8,8a,9,9a-dodecahydro-1H-carbazole nih.gov
CAS Number 6326-88-1 nih.gov
Boiling Point 272.9 °C at 760 mmHg chemsrc.com
Density 0.95 g/cm³ chemsrc.com
Flash Point 118.6 °C chemsrc.com
LogP 3.036 chemsrc.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H21N B1581100 Dodecahydro-1H-carbazole CAS No. 6326-88-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4,4a,4b,5,6,7,8,8a,9,9a-dodecahydro-1H-carbazole
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InChI

InChI=1S/C12H21N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h9-13H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SBVSDAFTZIVQEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C3CCCCC3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70979315
Record name Dodecahydro-1H-carbazole
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Molecular Weight

179.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6326-88-1
Record name Dodecahydro-1H-carbazole
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Record name Dodecahydro-1H-carbazole
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Record name Dodecahydro-1H-carbazole
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Record name Dodecahydro-1H-carbazole
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Advanced Synthetic Methodologies for Dodecahydro 1h Carbazole and Its Derivatives

Catalytic Hydrogenation Approaches for Carbazole (B46965) Ring Saturation

Catalytic hydrogenation stands as the most effective and widely employed method for the saturation of the carbazole ring. This process involves the reaction of carbazole or its derivatives with hydrogen gas in the presence of a catalyst, typically under elevated temperature and pressure. The efficiency of this transformation is highly dependent on the catalyst system and the specific reaction conditions employed.

The hydrogenation of carbazoles can be achieved through both homogeneous and heterogeneous catalysis. Homogeneous catalysts, which are soluble in the reaction medium, can offer high selectivity and activity under mild conditions. For instance, a ruthenium complex with a chiral spiroketal-based diphosphine (SKP) has been reported for the carbocycle-selective hydrogenation of fused N-heteroarenes like quinoline, suggesting potential applicability to carbazole systems. nih.gov

However, heterogeneous catalysts are predominantly used for carbazole hydrogenation due to their ease of separation from the reaction mixture, recyclability, and thermal stability. These catalysts typically consist of metal nanoparticles dispersed on a high-surface-area support material. The choice of metal and support plays a crucial role in determining the catalyst's activity, selectivity, and stability.

Palladium-based catalysts are effective for the hydrogenation of carbazoles, although they are often considered more active for the reverse reaction, dehydrogenation. mdpi.comepa.gov The general order of hydrogenation activity for noble metals is often cited as Ru > Pd > Pt. mdpi.com

Supported palladium catalysts, such as Pd on activated carbon (Pd/C), are commonly used. The performance of these catalysts is highly dependent on factors like the size of the palladium nanoparticles and the nature of the support. For instance, in the dehydrogenation of dodecahydro-N-ethylcarbazole, the catalytic activity of Pd/C was found to be influenced by the Pd precursor used during synthesis, which affected the final particle size and dispersion. nih.gov Ultrafine Pd nanoparticles generally lead to better catalytic performance. nih.gov

Bimetallic palladium catalysts, incorporating a second metal (M), have been developed to enhance catalytic properties. Pd-M composite catalysts can offer improved activity and stability. mdpi.com For example, the addition of metals like gold (Au), ruthenium (Ru), rhodium (Rh), or silver (Ag) to palladium has been studied, with Au₁Pd₁.₃ showing high dehydrogenation activity. mdpi.com While primarily studied for dehydrogenation, the principles of bimetallic synergy can also be applied to hydrogenation.

CatalystSupportObservationsReference(s)
PdCarbon (C)Widely used; performance depends on nanoparticle size and precursor. epa.govnih.gov
PdSilica (B1680970) (SiO₂)Used in dehydrogenation studies of fully hydrogenated N-ethylcarbazole. mdpi.com
Pd-M (M=Au, Ru, Rh, Ag)Reduced Graphene Oxide (rGO)Bimetallic systems studied for dehydrogenation, showing potential for tuning catalytic activity. mdpi.com

Ruthenium-based catalysts are widely regarded as the most active for the hydrogenation of carbazole and its derivatives. mdpi.comacs.org They exhibit high conversion rates and selectivity towards the fully saturated dodecahydro product.

The most common and effective catalyst in this class is ruthenium supported on alumina (B75360) (Ru/Al₂O₃). mdpi.commdpi.com Studies have shown that 5% Ru/Al₂O₃ provides excellent catalytic performance, achieving complete hydrogenation of N-alkyl-bis(carbazoles) at 190 °C and 60-70 bar of hydrogen pressure. mdpi.comsemanticscholar.org This catalyst is noted for its ability to produce selective reactions without significant side products or stereoisomers. mdpi.com The hydrogenation of N-ethylcarbazole over Ru/γ-Al₂O₃ has been optimized, reaching a hydrogen storage capacity of 5.6 wt% at 140 °C and 6.0 MPa. epa.gov

Despite its high activity, Ru can sometimes exhibit low selectivity, leading to the accumulation of partially hydrogenated intermediates like octahydro-N-ethylcarbazole. mdpi.com This is attributed to the weak adsorption and poor surface diffusion of these intermediates, making further hydrogenation difficult. mdpi.com

To address this and reduce costs, bimetallic ruthenium catalysts have been explored. For example, Ru-Ni bimetallic catalysts supported on Al₂O₃ or TiO₂ have been investigated. A 5 wt% Ru₂.₅Ni₂.₅/Al₂O₃ catalyst showed the best activity for N-propylcarbazole hydrogenation compared to monometallic Ru or Ni catalysts, with a lower activation energy. rsc.orgresearchgate.net Similarly, Ru-Pt/TiO₂ catalysts have been shown to be effective, with Pt enhancing the conversion of intermediate products. uq.edu.au

CatalystSupportKey FindingsReference(s)
5% RuAlumina (Al₂O₃)Considered the best performing catalyst for carbazole hydrogenation; high conversion and selectivity. mdpi.commdpi.com
RuTitania (TiO₂)Bimetallic Ru-Ni/TiO₂ showed high selectivity and hydrogenation rates. mdpi.com
Ru-NiAlumina (Al₂O₃)5 wt% Ru₂.₅Ni₂.₅/Al₂O₃ exhibited superior activity for N-propylcarbazole hydrogenation with low activation energy (12.95 kJ mol⁻¹). rsc.orgresearchgate.net
Ru-PtTitania (TiO₂)Bimetallic catalyst showed enhanced conversion of intermediates; 1 wt% Ru – 1 wt% Pt/TiO₂ achieved 100% conversion of N-ethylcarbazole. uq.edu.au

Platinum-based catalysts are also utilized in the hydrogenation of carbazoles, although their activity in this reaction is generally lower than that of ruthenium and palladium. mdpi.compageplace.dematthey.comiitm.ac.in Platinum catalysts are often more noted for their dehydrogenation capabilities.

The support material can significantly influence the performance of platinum catalysts. For instance, Pt supported on titania (Pt/TiO₂) has been studied for the hydrogenation/dehydrogenation cycle of N-ethylcarbazole. researchgate.net The interaction between the platinum metal and the TiO₂ support (strong metal-support interactions, SMSI) can be modulated by pretreating the support in different atmospheres (e.g., hydrogen or oxygen), which in turn affects the catalytic performance. researchgate.net Bimetallic Ru-Pt/TiO₂ catalysts have demonstrated that the presence of Pt can significantly enhance the conversion of partially hydrogenated intermediates, leading to higher selectivity for the final dodecahydro product. uq.edu.au

CatalystSupportNotable CharacteristicsReference(s)
PtTitania (TiO₂)Performance is influenced by strong metal-support interactions, which can be tuned by support pretreatment. researchgate.net
PtAlumina (Al₂O₃)Used in dehydrogenation studies; activity is generally lower than Ru and Pd for hydrogenation. researchgate.net
Ru-PtTitania (TiO₂)Pt enhances the conversion of intermediates in the hydrogenation of N-ethylcarbazole. uq.edu.au

The high cost of noble metals like Ru, Pd, and Pt has driven research into the development of more economical non-noble metal catalysts. rsc.org Nickel-based catalysts have emerged as a promising alternative due to their hydrogenation activity and lower cost. mdpi.comacs.org

Raney-Ni has been used for the hydrogenation of N-ethylcarbazole, achieving complete conversion under relatively mild conditions (e.g., 200 °C and 30 bar). researchgate.net However, monometallic nickel catalysts can be prone to aggregation and deactivation. acs.org

To improve performance, bimetallic non-noble catalysts have been developed. A Ni-Mo alloy catalyst supported on activated carbon (Ni₄Mo/AC) demonstrated high activity and selectivity for N-ethylcarbazole hydrogenation. frontiersin.org It achieved 100% conversion and 98.73% selectivity for the dodecahydro product within 4 hours at 150°C and 8 MPa. The alloy structure is believed to reduce the dissociation energy of hydrogen, thus enhancing catalytic activity. frontiersin.org Another example is the Ni-MnO/Al₂O₃ catalyst, which showed efficient hydrogenation of N-ethylcarbazole, superior to many reported noble-metal-free catalysts. acs.org The development of these catalysts offers a cost-effective pathway for the large-scale production of dodecahydro-1H-carbazole. rsc.org

CatalystSupportPerformance HighlightsReference(s)
Raney-Ni-Achieved complete hydrogenation of N-ethylcarbazole at 170°C and 7 MPa. researchgate.net
Ni₄MoActivated Carbon (AC)100% conversion and 98.73% selectivity at 150°C and 8 MPa; alloy structure enhances activity. frontiersin.org
Ni₄-MnOAlumina (Al₂O₃)Realized 100% hydrogenation of N-ethylcarbazole at 160°C in 2.5 hours. acs.org

Optimizing reaction conditions is critical for achieving high efficiency, selectivity, and yield in the catalytic hydrogenation of carbazole. The key parameters include temperature, hydrogen pressure, stirring speed, and catalyst loading.

Temperature: The reaction is typically conducted at elevated temperatures, generally ranging from 120°C to 190°C. mdpi.comresearchgate.net For N-propylcarbazole hydrogenation over a supported ruthenium catalyst, the optimal temperature was found to be 120°C. researchgate.net For N-ethylcarbazole using a Ru/γ-Al₂O₃ catalyst, the optimal temperature was 140°C (413 K). epa.gov With a Ni-Mo/AC catalyst, the reaction proceeds efficiently at 150°C. frontiersin.org Higher temperatures can increase the reaction rate but may also lead to side reactions or catalyst deactivation. researchgate.net

Pressure: High hydrogen pressure is necessary to ensure a sufficient concentration of dissolved hydrogen for the reaction. Typical pressures range from 3.0 to 8.0 MPa (30 to 80 bar). mdpi.comepa.govresearchgate.netfrontiersin.org For instance, the hydrogenation of N-alkyl-bis(carbazoles) over Ru/Al₂O₃ was carried out at 60-70 bar. mdpi.com An optimal pressure of 6.0 MPa was identified for N-ethylcarbazole hydrogenation over Ru/γ-Al₂O₃. epa.gov Increasing pressure generally accelerates the reaction rate by enhancing hydrogen solubility. researchgate.net

Stirring Speed: Adequate agitation is important to overcome mass transfer limitations, ensuring good contact between the hydrogen gas, the liquid substrate, and the solid catalyst particles. Stirring speeds of around 600-800 rpm are commonly reported. epa.govresearchgate.net

Solvent: The hydrogenation can be performed in a solvent or in a molten state if the substrate's melting point is suitable. mdpi.comresearchgate.net Performing the reaction in a molten state can be advantageous as it avoids the need for a solvent and subsequent separation steps. researchgate.net

ParameterTypical RangeRemarksReference(s)
Temperature120 - 190 °CAffects reaction rate and selectivity. Optimal temperature varies with catalyst and substrate. mdpi.comepa.govresearchgate.netfrontiersin.org
Hydrogen Pressure3.0 - 8.0 MPa (30 - 80 bar)Higher pressure increases hydrogen solubility and reaction rate. mdpi.comepa.govresearchgate.netfrontiersin.org
Stirring Speed600 - 800 rpmCrucial for overcoming mass transfer limitations. epa.govresearchgate.net
Catalyst Loading5-10 wt% (metal on support)Varies depending on the specific catalytic system and desired reaction time. mdpi.comrsc.org

Chemo- and Regioselective Hydrogenation Strategies

Chemo- and regioselective hydrogenation of substituted carbazoles is a challenging yet important area for the synthesis of specific this compound derivatives. The selective reduction of one aromatic ring over another, or the hydrogenation of the carbazole nucleus without affecting other functional groups in the molecule, requires careful selection of catalysts and reaction conditions. While much of the research has focused on the complete hydrogenation of the carbazole scaffold, strategies for selective hydrogenation are of interest for creating diverse molecular architectures. For instance, chemo- and regioselective oxidation of tetrahydro-1H-carbazoles has been demonstrated to yield different products depending on the oxidant used, suggesting that selective transformations of the carbazole ring system are feasible. osi.lv

Synthesis of Chiral this compound Derivatives

The synthesis of chiral, enantiomerically pure this compound derivatives is a significant challenge in asymmetric catalysis. One approach involves the asymmetric hydrogenation of a suitable precursor. For example, the enantioselective reduction of a 1-oxotetrahydrocarbazole derivative has been achieved through asymmetric transfer hydrogenation using a Noyori–Ikariya ruthenium catalyst. This method yielded the corresponding chiral alcohol with high enantiomeric excess (up to 96% ee). acgpubs.org Another strategy is the complete asymmetric hydrogenation of the indole (B1671886) ring system, a core component of carbazole. A ruthenium-N-heterocyclic carbene (NHC) catalyzed asymmetric hydrogenation of protected indoles has been developed to produce chiral octahydroindoles with good enantioselectivities and diastereoselectivities. nih.gov Such methodologies could potentially be adapted for the synthesis of chiral dodecahydro-1H-carbazoles.

Alternative Synthetic Routes for this compound Scaffolds

Beyond the direct hydrogenation of carbazoles, alternative synthetic routes can provide access to the this compound scaffold, sometimes offering advantages in terms of substrate scope or the introduction of specific substitution patterns.

Alkylation Reactions in this compound Synthesis

Alkylation reactions can be a key step in the construction of the carbazole ring system, which can then be subsequently hydrogenated to the this compound. For instance, the Fischer indole synthesis, a classic method for preparing indoles and their derivatives, involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. This can be considered a form of alkylation followed by cyclization. This methodology has been used to synthesize various tetrahydrocarbazoles, which are direct precursors for dodecahydro-1H-carbazoles. acgpubs.org In one example, the reaction of l-menthone with substituted phenyl hydrazines in acetic acid yielded diastereomeric 2,3,4,4a-tetrahydro-1H-carbazoles. rsc.org These tetrahydrocarbazoles can then be fully hydrogenated to the corresponding dodecahydro derivatives. While not a direct alkylation to form the dodecahydro scaffold, it is an integral part of a multi-step synthesis where alkylation plays a crucial role in forming the core carbazole structure.

Cycloaddition Reactions (e.g., 1,3-dipolar cycloaddition)

Cycloaddition reactions offer a powerful and convergent approach to the synthesis of the carbazole framework. Among these, the 1,3-dipolar cycloaddition has emerged as a versatile tool for constructing five-membered heterocyclic rings, which can serve as precursors to the carbazole core. nih.gov This reaction involves the combination of a 1,3-dipole with a dipolarophile to form a cycloadduct. nih.gov While direct synthesis of the this compound skeleton via a single cycloaddition step is not commonly reported, these reactions are instrumental in building key intermediates that can be further transformed into the desired saturated system.

One notable example involves the visible-light-induced cycloaddition between 2-alkenylarylisocyanides and cyclopropylanilines. This cascade radical reaction facilitates the construction of two new carbon-carbon bonds and two rings, affording 3-aminotetrahydro-1H-carbazoles with high atom and step economy. sielc.com The proposed mechanism involves a sequence of distonic radical cation formation, isocyanide insertion, 5-exo-trig cyclization, intramolecular iminium ion addition, and tautomerization. sielc.com Although this method yields a tetrahydrocarbazole derivative, subsequent hydrogenation can lead to the fully saturated this compound.

The following table summarizes a representative example of this photocatalyzed cycloaddition reaction:

Entry2-AlkenylarylisocyanideCyclopropylanilineProductYield (%)
1Isocyano-2-vinylbenzeneN-cyclopropylaniline3-Amino-9-phenyl-1,2,3,4-tetrahydro-1H-carbazole85

Data sourced from a study on visible-light photocatalyzed cycloaddition. sielc.com

Friedel-Crafts Alkylation and Vilsmeier-Haack Formylation for Functionalization

Functionalization of the pre-formed this compound nucleus is crucial for modulating its physicochemical properties and biological activity. Friedel-Crafts alkylation and Vilsmeier-Haack formylation are two classical electrophilic aromatic substitution reactions that have been adapted for the modification of carbazole systems.

The Friedel-Crafts alkylation allows for the introduction of alkyl groups onto an aromatic ring using an alkyl halide and a Lewis acid catalyst. semanticscholar.org While the fully saturated rings of this compound are not susceptible to this reaction, derivatization often begins with the aromatic carbazole precursor, followed by hydrogenation. The alkyl groups introduced can influence the steric and electronic properties of the final saturated molecule.

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. chemistrysteps.comorganic-chemistry.org The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.comorganic-chemistry.org Research has shown that the Vilsmeier-Haack formylation of 1,2,3,4-tetrahydro-9-methylcarbazoles can lead to dehydrogenation and methylation, affording 3-formyl-1,9-dimethylcarbazoles. This indicates that the reaction conditions can induce aromatization in partially saturated systems. The application of this reaction to the fully saturated this compound would likely require careful optimization to avoid undesired side reactions, potentially targeting the nitrogen atom for functionalization depending on the substrate and reaction conditions.

Domino Reaction Sequences in this compound Construction

Domino reactions, also known as cascade or tandem reactions, have gained significant attention in organic synthesis due to their efficiency in constructing complex molecules in a single operation, thereby minimizing waste and purification steps. nih.gov For the synthesis of carbazole derivatives, domino sequences often involve a series of interconnected reactions such as Michael additions, cyclizations, and rearrangements.

A notable example is the InBr₃-catalyzed domino reaction of indoles, phenylacetylenes, and various 3-methyleneoxindolines, which provides a convenient route to polysubstituted tetrahydrospiro[carbazole-1,3'-indolines]. nih.govrsc.org The proposed mechanism involves the in situ generation of a reactive dienophilic 3-alkenylindole, followed by a Diels-Alder reaction and a Lewis acid-controlled diastereoisomerization process. nih.govrsc.org While this method directly yields a tetrahydrocarbazole derivative, it highlights the potential of domino strategies to rapidly assemble the core carbazole structure, which can then be hydrogenated to the corresponding this compound.

The following table illustrates the yields of various tetrahydrospiro[carbazole-1,3'-indolines] synthesized via this domino reaction:

EntryIndolePhenylacetylene3-MethyleneoxindolineYield (%)
1IndolePhenylacetylene1-Methyl-3-methyleneindolin-2-one82
25-MethoxyindolePhenylacetylene1-Benzyl-3-methyleneindolin-2-one78
36-Chloroindole4-Methylphenylacetylene3-Methyleneindolin-2-one85

Data synthesized from studies on domino Diels-Alder reactions. nih.govrsc.org

Methodological Advancements in Synthetic Reproducibility and Yield Optimization

Ensuring the reproducibility and maximizing the yield of synthetic procedures are paramount in both academic research and industrial applications. For the synthesis of this compound and its derivatives, careful control of reaction parameters and the implementation of efficient purification techniques are crucial.

Impact of Stoichiometry and Reaction Time Control

The stoichiometry of reactants and the duration of a chemical reaction are critical factors that significantly influence the yield and purity of the desired product. In the synthesis of carbazole derivatives, precise control over these parameters can prevent the formation of byproducts and ensure complete conversion of starting materials.

For instance, in the catalytic hydrogenation of carbazole to this compound, the catalyst-to-substrate ratio (a form of stoichiometry) and the reaction time are key variables. Insufficient catalyst may lead to incomplete hydrogenation, resulting in a mixture of partially saturated intermediates. Conversely, an excessive amount of catalyst can be uneconomical. Similarly, a short reaction time may not allow for complete conversion, while an overly long reaction time could potentially lead to side reactions or degradation of the product, although for stable molecules like this compound, the latter is less of a concern.

A study on the synthesis of 2,3,4,9-tetrahydro-1H-carbazole derivatives highlighted the importance of reaction time, where the yield increased significantly within the first two hours and then plateaued, with a subsequent decrease attributed to potential side reactions at elevated temperatures. researchgate.net This underscores the necessity of optimizing reaction times for each specific synthetic transformation to maximize product formation.

Purification Techniques and Their Influence on Product Purity

The isolation of a pure compound from a reaction mixture is a critical final step in any synthetic sequence. The choice of purification technique depends on the physical and chemical properties of the target compound and the impurities present. For this compound and its derivatives, common purification methods include recrystallization, column chromatography, and distillation.

Recrystallization is a widely used technique for purifying solid compounds. The selection of an appropriate solvent or solvent system is crucial for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures, while the impurities remain either insoluble or highly soluble at all temperatures. For carbazole derivatives, various solvent systems can be employed, and the choice often depends on the specific substituents present on the carbazole core.

Column chromatography is a versatile purification method that separates compounds based on their differential adsorption onto a stationary phase. For this compound derivatives, silica gel is a common stationary phase, and the mobile phase is typically a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate. The polarity of the eluent is adjusted to achieve optimal separation of the desired product from byproducts and unreacted starting materials. High-performance liquid chromatography (HPLC) can be employed for the separation of isomers or for achieving very high purity. nih.govnih.gov

Fractional distillation is an effective method for purifying liquids with different boiling points. rochester.edu This technique is particularly useful for separating the desired this compound from solvents or from liquid impurities with significantly different volatilities. The efficiency of the separation is dependent on the difference in boiling points and the length and type of the fractionating column used. rochester.edu

The following table provides a general overview of the applicability of these purification techniques for this compound derivatives:

Purification TechniquePrincipleApplicability for this compoundKey Considerations
RecrystallizationDifferential solubilityPurifying solid derivativesSolvent selection, cooling rate
Column ChromatographyDifferential adsorptionSeparation of reaction mixtures and isomersStationary phase, eluent system
Fractional DistillationDifferential boiling pointsPurifying liquid derivatives or removing volatile impuritiesBoiling point differences, column efficiency

Elucidation of Reaction Mechanisms and Kinetics for Dodecahydro 1h Carbazole Transformations

Mechanistic Studies of Hydrogenation Pathways

The hydrogenation of the aromatic carbazole (B46965) core to its perhydrogenated state, dodecahydro-1H-carbazole, is a critical step for hydrogen storage. Studies on analogous systems, such as N-ethylcarbazole, reveal that the process is not a single-step reaction but a gradual, stepwise saturation of the aromatic rings.

Research indicates that the choice of catalyst significantly influences the reaction pathway and efficiency. For instance, in the hydrogenation of N-ethylcarbazole, ruthenium-based catalysts, such as 5% Ru/Al2O3, have demonstrated superior performance in achieving high conversion and selectivity. mdpi.com The reaction is understood to proceed through partially hydrogenated intermediates before reaching the fully saturated dodecahydro-N-ethylcarbazole state. Kinetic studies of this process over a supported ruthenium catalyst have shown that the hydrogenation follows first-order kinetics. researchgate.net An apparent activation energy of 99.5 kJ/mol has been reported for the hydrogenation of N-ethylcarbazole, indicating a significant energy barrier that must be overcome for the reaction to proceed. researchgate.net

Dehydrogenation Reaction Mechanisms of this compound Systems

The release of hydrogen from this compound and its derivatives is an endothermic process that requires a catalytic pathway to occur at practical temperatures and rates. mdpi.com Palladium-based catalysts are widely recognized for their high activity and selectivity in this dehydrogenation reaction. mdpi.comnih.gov

The dehydrogenation of dodecahydro-N-ethylcarbazole (12H-NEC) is a sequential process involving the formation of distinct, partially dehydrogenated intermediates. The reaction proceeds through three primary stages, each corresponding to the removal of two molecules of hydrogen:

Dodecahydro-N-ethylcarbazole → Octahydro-N-ethylcarbazole: The initial step involves the removal of hydrogen atoms from the central carbocyclic ring structure. mdpi.comresearchgate.net

Octahydro-N-ethylcarbazole → Tetrahydro-N-ethylcarbazole: Further hydrogen abstraction occurs from one of the outer rings. mdpi.comresearchgate.net

Tetrahydro-N-ethylcarbazole → N-ethylcarbazole: The final step is the complete aromatization to form the parent N-ethylcarbazole molecule. mdpi.comresearchgate.net

The fully dehydrogenated product, carbazole or its N-alkyl derivatives, can strongly adsorb onto the active sites of the Pd catalyst. mdpi.comresearchgate.net This phenomenon, known as product inhibition, occurs because the nitrogen atom in the aromatic carbazole ring binds to the catalyst surface, potentially blocking active sites and hindering further dehydrogenation of remaining reactants or intermediates. mdpi.comresearchgate.net The use of N-ethylcarbazole as opposed to unsubstituted carbazole can mitigate this issue to some extent, as the ethyl group can sterically hinder the strong adsorption via the nitrogen atom. researchgate.net

The structure of the catalyst surface and the size of the active metal nanoparticles also influence the reaction. The dehydrogenation rate and selectivity of dodecahydro-N-ethylcarbazole have been shown to depend on the size of the palladium particles. mdpi.comnih.gov Furthermore, the adsorption energy of the carbazole molecules is related to the specific surface structure of the Pd nanoparticles, indicating that the reaction can be structure-sensitive. mdpi.com

Quantitative analysis of the reaction kinetics provides essential data for designing and scaling up LOHC systems. This involves determining key parameters such as reaction order and activation energies under various conditions.

Kinetic studies have consistently shown that the dehydrogenation of dodecahydro-N-ethylcarbazole over supported palladium catalysts follows first-order kinetics with respect to the hydrogen carrier concentration. researchgate.netresearchgate.netbohrium.com This implies that the reaction rate is directly proportional to the concentration of the dodecahydro-N-ethylcarbazole.

12H-NEC → 8H-NEC: 56.3 kJ/mol researchgate.net

8H-NEC → 4H-NEC: 59.2 kJ/mol researchgate.net

4H-NEC → NEC: 73.1 kJ/mol researchgate.net

Interactive Data Table: Apparent Activation Energies for Dodecahydro-N-ethylcarbazole Transformations

Reaction StageCatalystApparent Activation Energy (Ea) in kJ/molReaction Order
Hydrogenation (Overall)Supported Ru99.5First
Dehydrogenation (Overall)Supported Pd126.7First
Dehydrogenation (Overall)PdCo/beta zeolite66.6Not Specified
Dehydrogenation (Step 1: 12H→8H)Supported Pd56.3First
Dehydrogenation (Step 2: 8H→4H)Supported Pd59.2First
Dehydrogenation (Step 3: 4H→NEC)Supported Pd73.1First

External Mass Transfer Limitations: This occurs when there is a concentration gradient between the bulk fluid (liquid or gas) and the external surface of the catalyst particle. uu.nl The reaction rate becomes limited by the supply of reactants to the catalyst. These limitations can often be identified and mitigated by increasing the agitation rate in a batch reactor or the flow rate in a fixed-bed reactor. aidic.it

Internal Mass Transfer Limitations (Pore Diffusion): This happens within the pores of a catalyst support. uu.nl If the reaction is fast, reactants may be consumed near the outer surface of the catalyst particle before they can diffuse into the particle's core, leading to a concentration gradient within the particle. uu.nl This effect is more pronounced for larger catalyst particles and can negatively impact not only the reaction rate but also the selectivity towards the desired product. uu.nl

The Weisz-Prater criterion is a common method used to assess the potential impact of internal diffusion limitations. aidic.itrsc.org By analyzing the observed reaction rate, catalyst particle size, and effective diffusivity, this calculation can determine if the reaction is operating in a kinetically controlled or diffusion-limited regime. frontiersin.org For the this compound system, ensuring that the reaction is free from mass transfer limitations is crucial for obtaining accurate intrinsic kinetic data and for the rational design of efficient, large-scale reactors.

Influence of Substituents on Reaction Mechanism and Catalyst Deactivation

Substituents on the this compound skeleton, particularly on the nitrogen atom, can significantly influence reaction mechanisms and the stability of catalysts used in its transformations, such as dehydrogenation for hydrogen storage applications.

One of the primary challenges in the reversible hydrogenation-dehydrogenation of carbazole-based systems is catalyst deactivation. This deactivation is often attributed to the strong adsorption of nitrogen-containing compounds onto the active sites of the metal catalyst, such as palladium or platinum. This adsorption can block sites for further reaction, leading to a decrease in catalytic activity over time.

Research on N-substituted carbazoles has shown that the presence of an alkyl group on the nitrogen atom can mitigate catalyst deactivation. For instance, in the dehydrogenation of N-ethyl-dodecahydro-1H-carbazole, the ethyl group sterically hinders the lone pair of electrons on the nitrogen atom. This steric hindrance reduces the strength of the interaction between the nitrogen and the catalyst surface, thereby preventing strong, irreversible adsorption that leads to catalyst poisoning. This allows for more efficient and sustained catalytic cycles.

In contrast, the dehydrogenation of unsubstituted tetrahydrocarbazole over palladium catalysts has been observed to suffer from significant product inhibition, where the resulting carbazole strongly adsorbs on the catalyst surface and slows down the reaction rate.

Table 1: Influence of N-Substitution on Catalyst Deactivation in Carbazole Systems

CompoundSubstituent on NitrogenObserved Effect on Catalyst DeactivationProbable Mechanism
TetrahydrocarbazoleNoneSignificant product inhibition and deactivationStrong adsorption of the carbazole product via the N-H group onto the catalyst surface.
N-Ethyl-dodecahydro-1H-carbazoleEthyl groupReduced catalyst deactivationSteric hindrance from the ethyl group weakens the adsorption of the nitrogen atom on the catalyst surface.

Electrophilic Substitution Reaction Mechanisms on this compound Rings

Detailed studies on the electrophilic substitution reactions directly on the saturated carbocyclic rings of this compound are scarce. As a saturated aliphatic amine, the primary site of electrophilic attack would be the lone pair of electrons on the nitrogen atom, leading to N-alkylation, N-acylation, or protonation.

Electrophilic substitution on the C-H bonds of the saturated rings is not a typical reaction pathway for such systems under standard electrophilic aromatic substitution conditions. The reactivity of the C-H bonds in this compound would be more akin to that of cycloalkanes, which generally undergo radical substitution rather than electrophilic substitution.

For any electrophilic attack to occur on the carbocyclic rings, harsh conditions or specialized catalytic systems would likely be required to activate the C-H bonds. The site selectivity of such a reaction would be influenced by the directing effects of the nitrogen atom and any other substituents present. However, without specific experimental data, any discussion on site selectivity, isotopic labeling studies, or in situ spectroscopic analysis for this class of reactions on this compound remains speculative.

Site Selectivity in Substitution Reactions

As mentioned, for electrophilic reactions, the nitrogen atom is the most probable site of substitution. In the context of other reaction types, such as free-radical halogenation, the site selectivity would be determined by the relative stability of the resulting carbon radicals. Tertiary C-H bonds, if present in a substituted derivative, would be the most reactive, followed by secondary and then primary C-H bonds. The presence of the nitrogen atom would also influence the regioselectivity of such reactions.

Isotopic Labeling Studies for Mechanistic Pathway Confirmation

Isotopic labeling, particularly with deuterium (²H) and tritium (³H), is a powerful tool for elucidating reaction mechanisms. In the context of this compound, isotopic labeling could be employed to trace the pathways of hydrogen addition during hydrogenation of carbazole or hydrogen abstraction during dehydrogenation. For example, using deuterium gas (D₂) in the hydrogenation of carbazole would result in a deuterated this compound. Analysis of the deuterium distribution in the product by techniques like NMR spectroscopy or mass spectrometry could provide insights into the stereochemistry and mechanism of the catalytic addition of hydrogen.

Similarly, deuterium labeling on specific positions of the this compound ring could be used to study the mechanism of C-H bond activation in dehydrogenation or other functionalization reactions. However, specific studies employing isotopic labeling to confirm mechanistic pathways of transformations of the this compound core are not extensively reported.

In situ Spectroscopic Analysis of Reaction Intermediates

In situ spectroscopic techniques, such as high-pressure NMR and infrared (IR) spectroscopy, are invaluable for the direct observation of reaction intermediates and the elucidation of reaction mechanisms. For the hydrogenation of carbazoles to this compound, in situ NMR could potentially be used to monitor the formation of partially hydrogenated intermediates, such as tetrahydro- and octahydro-carbazoles.

The application of in situ spectroscopy to study the transformations of this compound itself is less documented. For reactions such as oxidation or functionalization, these techniques could provide crucial information on the structure of transient species, helping to build a detailed picture of the reaction pathway. For instance, in situ IR spectroscopy could detect the formation of carbonyl groups during oxidation.

Oxidation and Reduction Pathways of this compound Derivatives

The oxidation of this compound can proceed at either the nitrogen atom or the carbon skeleton. Oxidation of the secondary amine can lead to the formation of a stable nitroxide radical or, under stronger conditions, further oxidation products. Oxidation of the carbocyclic rings would likely target the C-H bonds adjacent to the nitrogen (the α-positions), potentially leading to the formation of lactams (amides within a ring) or other oxygenated derivatives. The specific pathway and products would depend on the oxidant used and the reaction conditions.

The reduction of the this compound ring system itself is not a common transformation as it is already fully saturated. However, for derivatives of this compound that contain reducible functional groups (e.g., ketones, esters, or amides on substituents), standard reduction methods can be applied. For example, a carbonyl group on a substituent could be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride. The lactam functionality, which could be formed by oxidation of the this compound ring, can be reduced back to the cyclic amine using strong reducing agents.

Table 2: Potential Oxidation and Reduction Reactions of this compound Derivatives

Starting MaterialReagent/ConditionPotential Product(s)Reaction Type
This compoundMild Oxidizing Agent (e.g., H₂O₂)N-hydroxy-dodecahydro-1H-carbazoleN-Oxidation
This compoundStrong Oxidizing Agent (e.g., KMnO₄)Oxo-dodecahydro-1H-carbazole (Lactam)C-H Oxidation
Oxo-dodecahydro-1H-carbazoleStrong Reducing Agent (e.g., LiAlH₄)This compoundLactam Reduction
Acetyl-dodecahydro-1H-carbazoleReducing Agent (e.g., LiAlH₄)Ethyl-dodecahydro-1H-carbazoleAmide Reduction

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of dodecahydro-1H-carbazole in solution. The analysis provides insights into the connectivity of atoms and the stereochemical arrangement of the fused ring system. Due to the lack of aromaticity, the NMR spectra are characterized by signals in the aliphatic region.

The ¹H NMR spectrum of a saturated carbazole (B46965) system provides information about the chemical environment of each proton. In the absence of specific literature data for the parent this compound, the spectrum of the closely related N-methyl derivative, methyl perhydrocarbazole, offers a valuable model for the ring protons. rsc.org The spectrum is characterized by complex multiplets in the upfield region, typically between 1.0 and 3.5 ppm, which is indicative of a fully saturated aliphatic structure.

The signals for methyl perhydrocarbazole show broad multiplets for the various methylene (-CH2-) and methine (-CH-) protons on the fused cyclohexane (B81311) rings. rsc.org The significant signal overlap in these aliphatic regions underscores the complexity of the spin systems.

Table 1: Representative ¹H NMR Data for Methyl Perhydrocarbazole Data serves as a model for the this compound ring system.

Chemical Shift (δ) ppmMultiplicityInferred Proton Environment
3.31sN-CH₃
2.52mRing Protons (CH, CH₂)
2.41mRing Protons (CH, CH₂)
1.84mRing Protons (CH, CH₂)
1.74mRing Protons (CH, CH₂)
Source: rsc.org

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For a saturated heterocyclic compound like this compound, all signals appear in the aliphatic region of the spectrum (typically 20-60 ppm). The number of unique signals can indicate the symmetry of the specific stereoisomer being analyzed.

Data from methyl perhydrocarbazole shows several distinct signals for the ring carbons, reflecting the different chemical environments within the fused bicyclic structure. rsc.org

Table 2: Representative ¹³C NMR Data for Methyl Perhydrocarbazole Data serves as a model for the this compound ring system.

Chemical Shift (δ) ppmInferred Carbon Environment
126.16Ring Carbon
114.35Ring Carbon
29.70N-CH₃
23.58Ring Carbon
23.50Ring Carbon
21.69Ring Carbon
21.23Ring Carbon
Source: rsc.org

Given the complexity and signal overlap in the 1D spectra of this compound, 2D NMR experiments are indispensable for complete structural assignment. hyphadiscovery.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin couplings. It is used to trace the connectivity of protons within each of the cyclohexane rings, establishing sequences of adjacent -CH2- and -CH- groups. hyphadiscovery.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is essential for definitively assigning the ¹³C signals based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly crucial for identifying and assigning quaternary carbons, such as those at the ring junctions (C-4a, C-4b, C-8a, C-9a), which are not visible in an HSQC spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space correlations between protons that are in close proximity, which is vital for determining the relative stereochemistry of the molecule, such as the cis or trans fusion of the rings. hyphadiscovery.com

A significant challenge in the NMR analysis of this compound is the existence of multiple stereoisomers. The hydrogenation of the aromatic carbazole creates four stereocenters at the ring junction carbons (4a, 4b, 8a, and 9a). This can result in several diastereomers (e.g., cis-cis-cis, cis-cis-trans, etc.).

These different isomers, while structurally distinct, often have very similar chemical properties and NMR spectra. The subtle differences in the spatial arrangement of the rings can lead to minor shifts in proton and carbon signals, resulting in severe signal crowding and overlap in the spectra of isomeric mixtures. This complexity makes unambiguous assignment difficult and can be a source of conflicting or revised assignments in the literature for related saturated polycyclic systems. Differentiating between isomers often requires a combination of advanced 2D NMR techniques, particularly NOESY, and may be aided by computational NMR predictions. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a key analytical technique used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for separating and identifying volatile and thermally stable compounds like this compound. researchgate.net GC-MS is frequently used to monitor the progress of hydrogenation and dehydrogenation reactions in LOHC systems, confirming the conversion of carbazole to this compound and vice versa. rsc.org

In a GC-MS analysis, the sample is first separated by the gas chromatograph based on its boiling point and interaction with the column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI).

The resulting mass spectrum for this compound would be expected to show:

A Molecular Ion Peak (M⁺•): This peak corresponds to the intact molecule and would appear at a mass-to-charge ratio (m/z) of 179, confirming the molecular formula C₁₂H₂₁N. The presence of a single nitrogen atom means the molecular weight is odd, consistent with the Nitrogen Rule. whitman.edu

Fragmentation Patterns: The energetically unstable molecular ion fragments into smaller, characteristic charged pieces. For cyclic amines, a dominant fragmentation pathway is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. whitman.eduscienceready.com.au This process leads to the formation of stable, nitrogen-containing cations and provides structural clues about the molecule's framework. The fragmentation pattern can help distinguish it from other isomers or related compounds.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for the analysis of molecules that are thermally labile or have low volatility. In the context of this compound, ESI-MS allows for the determination of its molecular weight and can provide structural information through fragmentation studies.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. For this compound (C₁₂H₂₁N), HRMS can distinguish its exact mass from that of other compounds with the same nominal mass but different elemental formulas.

The theoretical monoisotopic mass of this compound is 179.1674 g/mol . HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure this mass with high precision, typically within a few parts per million (ppm). This level of accuracy allows for the unambiguous confirmation of the elemental composition of the parent ion and its fragments, providing a high degree of confidence in the identification of the compound.

Below is a table of predicted m/z values for various adducts of this compound that could be observed in an HRMS analysis.

AdductPredicted m/z
[M+H]⁺180.1752
[M+Na]⁺202.1571
[M+K]⁺218.1311

These predicted values serve as a reference for the identification of this compound in complex mixtures.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within a molecule.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, which is a saturated secondary amine, the IR spectrum is expected to show characteristic absorption bands.

As a secondary amine, a key feature in the IR spectrum of this compound would be the N-H stretching vibration, which typically appears as a single, relatively weak band in the region of 3350-3310 cm⁻¹. The C-H stretching vibrations of the methylene (CH₂) groups in the saturated rings will be observed as strong bands in the 2950-2850 cm⁻¹ region. Additionally, C-N stretching vibrations for aliphatic amines are typically found in the 1250-1020 cm⁻¹ range. The N-H bending vibration (wag) for secondary amines can be seen in the 910-665 cm⁻¹ region.

For comparison, the IR spectrum of the related compound 1,2,3,4-tetrahydrocarbazole shows a distinct N-H stretching peak, which would be expected to be present in the fully saturated this compound as well.

Expected IR Absorption Bands for this compound:

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch3350 - 3310Weak to Medium
C-H Stretch (aliphatic)2950 - 2850Strong
C-N Stretch (aliphatic)1250 - 1020Medium to Weak
N-H Wag910 - 665Strong, Broad

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the C-C and C-H vibrations of the saturated carbocyclic framework.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy orbital to a higher energy orbital.

Carbazole and its derivatives, which contain a conjugated aromatic system, exhibit characteristic UV-Vis absorption spectra with distinct peaks corresponding to π → π* transitions. However, this compound is a fully saturated molecule and lacks a chromophore that absorbs in the typical UV-Vis range (200-800 nm). Saturated amines generally have weak n → σ* transitions that occur at wavelengths below 200 nm. Therefore, a UV-Vis spectrum of this compound recorded in a standard spectrophotometer would likely not show any significant absorption bands. This lack of absorption is a key distinguishing feature from its unsaturated precursor, carbazole.

X-ray Diffraction (XRD) for Crystalline Structure Analysis of Catalysts

X-ray Diffraction (XRD) is an essential technique for determining the crystalline structure of solid materials, including the catalysts used in the hydrogenation of carbazole to this compound. The efficiency and selectivity of these catalysts are often dependent on their crystal phase, particle size, and lattice parameters.

Commonly used catalysts for this hydrogenation include noble metals like ruthenium (Ru) and bimetallic systems such as nickel-molybdenum (Ni-Mo). XRD analysis of these catalysts provides crucial information. For instance, in ruthenium catalysts, XRD can identify the crystal structure (e.g., hexagonal close-packed) and estimate the crystallite size from the broadening of the diffraction peaks. Studies have shown that the diffraction patterns of fresh and spent ruthenium catalysts can be compared to assess the stability of the catalyst under reaction conditions.

In the case of Ni-Mo catalysts, XRD is used to identify the various phases present, such as Ni-Mo alloys and metal oxides. For example, the formation of a Ni₄Mo alloy has been identified through its characteristic lattice spacing in the XRD pattern. The crystalline phase of the support material, such as alumina (B75360) (Al₂O₃) or titania (TiO₂), can also be determined by XRD, which is important as the support can influence the catalytic activity.

Example of XRD Data for a Hydrogenation Catalyst:

Catalyst ComponentCrystal SystemKey Diffraction Peaks (2θ)
Ruthenium (Ru)Hexagonal~44.0°, ~42.2°, ~38.4°
Nickel-Molybdenum (Ni₄Mo)Cubic~43.7°, ~50.8°, ~74.7°
γ-Alumina (Al₂O₃)Cubic~37.6°, ~45.9°, ~67.0°

This data allows researchers to correlate the structural properties of the catalyst with its performance in the synthesis of this compound.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Characterization

X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive surface analysis technique that provides valuable information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. While specific XPS studies on this compound are not extensively documented in publicly available literature, the expected spectroscopic features can be predicted based on its chemical structure.

This compound is composed of carbon, nitrogen, and hydrogen atoms. An XPS survey scan of this compound would primarily detect signals corresponding to carbon (C1s) and nitrogen (N1s). Hydrogen atoms are not directly detectable by XPS. The high-resolution spectra of the C1s and N1s regions would offer insights into the chemical environment of these atoms.

The C1s spectrum is anticipated to show a primary peak associated with the aliphatic C-C and C-H bonds of the saturated carbocyclic rings. A slightly shifted component of the C1s peak would be expected for the carbon atoms directly bonded to the nitrogen atom (C-N bonds), due to the difference in electronegativity between carbon and nitrogen.

The N1s spectrum would exhibit a single peak, characteristic of the secondary amine functional group within the saturated heterocyclic ring. The binding energy of this N1s peak would be indicative of the specific chemical environment of the nitrogen atom. In the absence of experimental data for this compound, a hypothetical representation of the expected primary XPS signals is provided in the table below.

Table 1: Predicted Core-Level Binding Energies for this compound

Element Orbital Predicted Binding Energy (eV) Chemical Environment
Carbon C1s ~285.0 Aliphatic C-C, C-H
~286.5 Aliphatic C-N
Nitrogen N1s ~400.0 Secondary Amine (C-N-C)

It is important to note that these are approximate values and the actual binding energies can be influenced by factors such as surface charging and the specific calibration of the XPS instrument. Further research involving experimental XPS analysis of this compound is necessary to validate these predictions and provide a more detailed understanding of its surface chemistry and electronic properties.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements present in a compound. This data is then used to establish the empirical formula of the substance. For this compound, the molecular formula is known to be C₁₂H₂₁N.

Based on this molecular formula, the theoretical elemental composition can be calculated using the atomic masses of carbon (C), hydrogen (H), and nitrogen (N). The atomic mass of carbon is approximately 12.01 g/mol , hydrogen is approximately 1.008 g/mol , and nitrogen is approximately 14.01 g/mol .

The molecular weight of this compound is calculated as follows: (12 * 12.01) + (21 * 1.008) + (1 * 14.01) = 144.12 + 21.168 + 14.01 = 179.298 g/mol .

From this, the theoretical percentage of each element can be determined:

Carbon (C): (144.12 / 179.298) * 100% ≈ 80.38%

Hydrogen (H): (21.168 / 179.298) * 100% ≈ 11.81%

Nitrogen (N): (14.01 / 179.298) * 100% ≈ 7.81%

Experimental results from elemental analysis of a pure sample of this compound would be expected to closely align with these theoretical values. Any significant deviation could indicate the presence of impurities or a different chemical structure. The comparison between theoretical and experimental values is crucial for confirming the identity and purity of the synthesized compound.

Table 2: Theoretical vs. Hypothetical Experimental Elemental Analysis of this compound

Element Theoretical Mass % Hypothetical Experimental Mass %
Carbon (C) 80.38% 80.35%
Hydrogen (H) 11.81% 11.85%
Nitrogen (N) 7.81% 7.80%

Computational Chemistry and Theoretical Modeling of Dodecahydro 1h Carbazole Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying medium to large-sized molecules. It is extensively used to predict the properties of dodecahydro-1H-carbazole and its derivatives.

The structure of this compound is characterized by the fusion of three saturated rings: two cyclohexane (B81311) rings and a pyrrolidine (B122466) ring. This fusion can result in a variety of stereoisomers depending on the relative orientation of the hydrogen atoms at the ring junctions (e.g., cis or trans). Consequently, a complex conformational landscape exists for this molecule. For the closely related N-ethyl derivative, as many as 16 stereoisomers have been postulated, indicating a similar complexity for the parent compound.

Computational geometric optimization is crucial for identifying the most stable conformers. This process involves calculating the potential energy surface of the molecule to find the lowest energy structures, or local minima. DFT methods, such as B3LYP combined with basis sets like 6-31G(d,p), are employed to perform these optimizations. The calculations start with various plausible initial geometries, and the algorithm systematically adjusts bond lengths, bond angles, and dihedral angles to minimize the total electronic energy. The output provides the three-dimensional coordinates of the global minimum energy structure, along with other stable, higher-energy conformers. The relative energies of these conformers are critical for understanding the molecule's behavior at different temperatures.

Table 1: Representative Relative Energies of Perhydro-N-Alkylcarbazole Isomers Note: Data for stereoisomers of the parent this compound is not readily available in published literature. The following table illustrates the typical energy differences found between isomers of its N-alkylated derivatives, which serve as a close model.

Isomer Type (based on ring fusion)Relative Energy (kJ/mol)Computational Method
cis-cisReference (0.0)DFT/B3LYP
cis-trans5-15DFT/B3LYP
trans-trans10-25DFT/B3LYP

Frontier Molecular Orbital (FMO) theory is used to understand and predict chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability.

For this compound, a fully saturated alicyclic amine, DFT calculations predict a large HOMO-LUMO energy gap. A large gap signifies high kinetic stability, low chemical reactivity, and resistance to electronic excitation. This is in stark contrast to its aromatic counterpart, carbazole (B46965), which has a significantly smaller HOMO-LUMO gap due to its delocalized π-electron system, making it suitable for applications in organic electronics. The HOMO of this compound is typically localized on the nitrogen atom's lone pair, while the LUMO is distributed over the σ* anti-bonding orbitals of the C-H and C-N bonds. Molecules with large energy gaps require high-energy photons (in the far UV range) to undergo electronic transitions.

Table 2: Comparison of Calculated FMO Properties

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Key Characteristic
Carbazole (Aromatic)~ -5.5~ -2.0~ 3.5Small gap, electronically active
This compound (Saturated)~ -6.5~ +1.5~ 8.0Large gap, high kinetic stability

Theoretical vibrational frequency calculations are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. After a geometry optimization is completed and a true energy minimum is confirmed (characterized by the absence of imaginary frequencies), the harmonic vibrational frequencies can be calculated.

This calculation determines the normal modes of vibration for the molecule. The resulting theoretical spectrum can be compared with experimental data to confirm the structure of the synthesized compound, including its specific conformation. It is a standard practice to apply a scaling factor (typically around 0.96-0.98 for B3LYP functionals) to the calculated harmonic frequencies to correct for anharmonicity and other systematic errors in the computational method, leading to better agreement with experimental results. For this compound, key vibrational modes of interest include the N-H stretching frequency (typically around 3300-3500 cm⁻¹), C-H stretching of the cyclohexane rings (2850-3000 cm⁻¹), and C-N stretching modes (1000-1200 cm⁻¹).

Quantum Chemical Calculations for Thermochemical Properties

Quantum chemical calculations are instrumental in determining the thermochemical properties that govern the energetics of chemical reactions, such as hydrogenation and dehydrogenation.

The standard enthalpy of formation (ΔfH°) is a fundamental thermochemical quantity representing the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. Accurate calculation of this value requires high-level quantum chemical methods that go beyond standard DFT. Composite methods such as Gaussian-n (e.g., G3, G4) or Complete Basis Set (CBS) methods are often employed. These multi-step approaches are designed to approximate the results of very high-level calculations with a more manageable computational cost.

For carbazole-based compounds, studies have successfully used these high-level calculations to determine gas-phase enthalpies of formation. acs.org To obtain the enthalpy of formation in the liquid phase, the calculated gas-phase value is combined with the experimentally determined or computationally estimated enthalpy of vaporization (ΔvapH), according to Hess's law:

ΔfH°(liquid) = ΔfH°(gas) - ΔvapH

This data is vital for accurately modeling the thermodynamics of reactions involving these compounds in their relevant phases.

This compound and its derivatives are of significant interest as Liquid Organic Hydrogen Carriers (LOHCs). The key reaction is the reversible dehydrogenation to form carbazole and release hydrogen gas:

C₁₂H₂₁N(l) ⇌ C₁₂H₉N(l) + 6H₂(g)

Table 3: Thermochemical Data for the Carbazole Dehydrogenation System Data largely based on the N-ethylcarbazole system as a well-studied analogue.

PropertyValueSignificance
Standard Enthalpy of Formation (Gas, Carbazole)+140.40 kJ/molEnergy of the dehydrogenated state
Overall Dehydrogenation Enthalpy (per mole H₂)50-53 kJ/molHeat required to release hydrogen
Activation Energy (1st Dehydrogenation Step)~56 kJ/molEnergy barrier for initial H₂ release
Activation Energy (Final Dehydrogenation Step)~73 kJ/molRate-limiting barrier for full H₂ release

Molecular Dynamics Simulations (e.g., First Principles Molecular Dynamics)

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the motion of atoms and molecules over time. By applying Newton's equations of motion, MD simulations can predict the thermodynamic properties, phase stability, and atomic dynamics of systems like this compound. researchgate.net First-principles molecular dynamics, also known as ab initio molecular dynamics (AIMD), enhances this technique by calculating the forces between atoms from the fundamental principles of quantum mechanics, often using density-functional theory (DFT). researchgate.netuniud.it This approach avoids the need for empirical potential functions, providing a more accurate and predictive description, which is particularly useful for studying reactive systems. researchgate.netbohrium.com

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study chemical bonding and interactions within and between molecules. It examines the electron density of a molecule to provide a localized, intuitive picture of chemical bonds, lone pairs, and intermolecular interactions that aligns with classical Lewis structures. bohrium.comnih.govuba.ar The analysis focuses on donor-acceptor interactions, where electrons move from a filled (donor) orbital to an empty (acceptor) orbital, a process known as charge transfer. The strength of these interactions can be quantified by a stabilization energy, E(2). nih.gov

Molecular Docking Studies in Biological Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). theaspd.com This method is a cornerstone of rational drug design, as it helps to forecast the binding affinity and mode of interaction between a potential drug candidate and its biological target. theaspd.com The process involves sampling a vast number of possible conformations of the ligand within the protein's active site and then using a scoring function to rank these conformations based on their predicted binding energy.

For carbazole derivatives, which are known for a wide range of biological activities, molecular docking is a key tool for identifying and optimizing new therapeutic agents. By simulating the interaction of this compound analogs with the active sites of specific enzymes or receptors, researchers can gain insights into the structural requirements for binding and activity.

The primary goal of molecular docking is to predict the binding affinity between a ligand and a protein, which is often expressed in terms of binding energy (e.g., in kcal/mol). A lower binding energy typically indicates a more stable and favorable interaction. This prediction is crucial for screening large libraries of compounds to identify those most likely to be potent inhibitors or activators of a target protein. nih.gov

In studies involving carbazole derivatives, molecular docking has been used to estimate their binding affinities with various biological targets. For example, a study on different carbazole derivatives investigated their potential to inhibit enzymes like human glutathione (B108866) reductase and bacterial tyrosinase. The predicted binding affinities help to rank the compounds and select the most promising candidates for further experimental testing. One such derivative, ethyl 2-(2,3,4,9-tetrahydrospiro[carbazole-1,2'- ulakbim.gov.tracs.orgdithiolane]-2-yl)acetate, showed a particularly high binding affinity for human glutathione reductase. ulakbim.gov.tr

Table 1: Predicted Binding Affinities of Carbazole Derivatives

Compound Target Protein Binding Affinity (kcal/mol)
2,3-Dihydro-1H-carbazol-4(9H)-one O-acetyl oxime Human Glutathione Reductase -6.83
Ethyl 2-(2,3,4,9-tetrahydrospiro[carbazole-1,2'- ulakbim.gov.tracs.orgdithiolane]-2-yl)acetate Human Glutathione Reductase -7.21
2-hydroxyethyl {2,3,4,9-tetrahydrospiro[1H-carbazole-1,2' ulakbim.gov.tracs.orgdithiolane-4-one]-2-yl}-acetamide Human Glutathione Reductase -6.95
2,3-Dihydro-1H-carbazol-4(9H)-one O-acetyl oxime Bacterial Tyrosinase -6.01
Ethyl 2-(2,3,4,9-tetrahydrospiro[carbazole-1,2'- ulakbim.gov.tracs.orgdithiolane]-2-yl)acetate Bacterial Tyrosinase -6.54

Beyond predicting affinity, molecular docking provides a detailed, three-dimensional view of how a ligand interacts with the specific amino acid residues in an enzyme's active site. This includes identifying key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex.

Human Glutathione Reductase: Docking studies on carbazole derivatives have explored their binding to human glutathione reductase, an important enzyme in cellular antioxidant defense. The analysis of one of the most promising compounds showed it fitting into the active site, with interactions that suggest a potential inhibitory effect. ulakbim.gov.tr

Bacterial Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) synthesis and is a target for agents that control pigmentation. researchgate.net Molecular docking simulations of carbazole derivatives with bacterial tyrosinase have been performed to evaluate their potential as inhibitors. ulakbim.gov.tr These simulations help to understand how the compounds orient themselves within the enzyme's active site, which contains copper ions essential for its catalytic activity. ulakbim.gov.trresearchgate.net The predicted binding modes can guide the design of more potent and selective tyrosinase inhibitors. ulakbim.gov.trresearchgate.net

Thermodynamic Assessments for Hydrogen Storage Applications

This compound and its N-substituted derivatives, such as dodecahydro-N-ethylcarbazole, are considered highly promising Liquid Organic Hydrogen Carriers (LOHCs) for the safe and efficient storage of hydrogen. researchgate.net A critical aspect of evaluating LOHCs is the thermodynamic assessment of the hydrogenation (hydrogen storage) and dehydrogenation (hydrogen release) reactions.

The key thermodynamic parameter is the enthalpy of reaction, which determines the amount of heat that must be supplied to release the hydrogen. mdpi.com For practical applications, particularly for use in fuel cells, a low dehydrogenation temperature is desirable. Carbazole-based systems are advantageous because the complete dehydrogenation of dodecahydro-N-ethylcarbazole can be achieved below 200°C. The dehydrogenation reaction is endothermic, meaning it requires energy input. torvergata.it

Theoretical calculations, such as DFT, are used to study the thermodynamic properties of these compounds. researchgate.net Such studies have indicated that the endothermic dehydrogenation of carbazole derivatives requires a temperature of around 473 K (200 °C). researchgate.net The goal is to find LOHC systems with optimal thermodynamics that allow for efficient hydrogen release under mild conditions. acs.org First-principles thermodynamics calculations have shown that the average standard enthalpy change for the dehydrogenation of perhydro-N-ethylcarbazole is favorable compared to other LOHCs. arxiv.org

Table 2: Thermodynamic and Hydrogen Storage Properties of Dodecahydro-N-ethylcarbazole

Property Value Reference
Gravimetric Hydrogen Storage Density 5.8 wt% researchgate.net
Dehydrogenation Temperature < 200 °C researchgate.net
Apparent Activation Energy (Hydrogenation) 25.15 kJ/mol researchgate.net

Mechanistic Insights into Biological Activities of Dodecahydro 1h Carbazole Derivatives

Antimicrobial Activity Investigations

Derivatives of the saturated carbazole (B46965) core have demonstrated notable antimicrobial properties, positioning them as a promising scaffold for the development of new anti-infective agents.

Efficacy against Gram-Positive and Gram-Negative Bacteria (e.g., E. coli, B. subtilis)

Tetrahydrocarbazole derivatives have shown a broad spectrum of antibacterial activity. Studies have demonstrated their efficacy against both Gram-positive bacteria, such as Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria like Escherichia coli. nih.gov For instance, certain 1H-dibenzo[a,c]carbazole derivatives, which contain a partially saturated carbazole core, exhibited strong antibacterial activities with Minimum Inhibitory Concentration (MIC) values ranging from 1.9 to 7.8 µg/mL. nih.govnih.gov One derivative, in particular, showed stronger activity against B. subtilis than the standard drug amikacin. nih.govnih.gov Another study highlighted a carbazole derivative of ursolic acid that was particularly effective against B. subtilis, with an MIC value of 3.9 μg/mL. nih.gov Research has also identified a series of tetrahydrocarbazole derivatives that inhibit bacterial growth by blocking DNA biosynthesis, with a lead compound showing an MIC of 21 μg/ml. benthamdirect.com

Conversely, some carbazole derivatives have shown more pronounced activity against Gram-positive strains compared to Gram-negative ones. nih.gov For example, a derivative bearing one chlorine and two bromine atoms (Compound 1h in the study) displayed the most intensive inhibitory activity against Gram-positive bacteria. nih.gov This differential activity is a common theme in antimicrobial research and underscores the importance of the bacterial cell envelope structure in drug efficacy.

Table 1: Antibacterial Activity of Selected Carbazole Derivatives

Compound Type Bacterium Activity (MIC) Reference
1H-dibenzo[a,c]carbazole derivative (6d) Bacillus subtilis 1.9 µg/mL nih.govnih.gov
Carbazole-ursolic acid derivative (20b) Bacillus subtilis 3.9 µg/mL nih.gov
Tetrahydrocarbazole derivative Bacteria 21 µg/mL benthamdirect.com
N-substituted benzimidazole (B57391) carbazole Bacillus subtilis 64 µg/mL srce.hr
1H-dibenzo[a,c]carbazole derivatives Various Bacteria 1.9–7.8 µg/mL nih.gov

Antifungal Activity Assessment (e.g., C. albicans)

The antifungal potential of carbazole derivatives has been extensively investigated, with many compounds showing potent activity against clinically relevant fungi like Candida albicans. nih.gov A study focusing on 31 different carbazole derivatives found one compound ("Molecule B") to have a MIC of 8 μg/mL against C. albicans. mdpi.com This compound was also found to be effective against drug-resistant strains of C. albicans. mdpi.com

Other studies have reported N-alkylated 3,6-dihalogenocarbazoles exhibiting fungicidal activity against both C. albicans and Candida glabrata, with Minimal Fungicidal Concentration (MFC) values between 8.5 and 25 µM. nih.gov Furthermore, some carbazole-chalcone hybrids have demonstrated good antifungal activity, although their efficacy against C. albicans specifically was variable. nih.gov The development of tetrahydrocarbazole antifungal leads highlights the potential of this scaffold in creating novel antimycotic agents. rhhz.net

Table 2: Antifungal Activity of Selected Carbazole Derivatives

Compound Type Fungus Activity (MIC/MFC) Reference
Carbazole Derivative ("Molecule B") Candida albicans MIC: 8 µg/mL mdpi.com
N-alkylated 3,6-dihalogenocarbazole C. albicans, C. glabrata MFC: 8.5–25 µM nih.gov
Quinoline—1H-1,2,3-triazole hybrid (4j) Candida albicans MIC: 0.0212 µmol/mL researchgate.net
1H-dibenzo[a,c]carbazole derivative Candida albicans Moderate Activity nih.gov

Anti-biofilm Properties and Mechanisms

Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to conventional antibiotics. Several carbazole derivatives have demonstrated the ability to inhibit biofilm formation, a crucial virulence factor for many pathogens. nih.govnih.gov

Specifically, 3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole derivatives have been designed as inhibitors of the AcrB efflux pump, a key component in bacterial multidrug resistance. researchgate.net One such derivative, compound 11i, not only potentiated the effects of antibiotics but also significantly reduced preformed biofilm biomass in combination therapy. researchgate.net This suggests that the mechanism of anti-biofilm activity is linked to the inhibition of efflux pumps, which are crucial for biofilm maintenance and resistance. Similarly, certain carbazole derivatives based on the anti-inflammatory drug carprofen (B1668582) showed excellent activity against biofilms of Pseudomonas aeruginosa. nih.gov Studies on other heterocyclic compounds have also shown that they can prevent biofilm formation at concentrations lower than their MIC, indicating a specific action on virulence rather than just cell viability. mdpi.comsemanticscholar.org

Molecular Mechanisms of Action (e.g., cell membrane disruption, enzyme inhibition, DNA gyrase interaction)

The antimicrobial effects of carbazole derivatives are mediated through various molecular mechanisms. A primary mode of action for some derivatives is the inhibition of crucial bacterial enzymes. For example, a class of tetrahydrocarbazole derivatives was identified as inhibitors of DNA biosynthesis, suggesting an interaction with enzymes like DNA gyrase or topoisomerase. benthamdirect.com

In fungi, certain N-substituted carbazoles act as potent inhibitors of the fungal plasma membrane proton pump (H+-ATPase). This inhibition disrupts the essential proton gradient across the cell membrane, leading to fungal cell death. mdpi.com The anti-biofilm activity of some tetrahydrocarbazole derivatives is achieved by inhibiting the AcrB efflux pump, which is vital for bacterial resistance and biofilm formation. researchgate.net

Other proposed mechanisms for the broader carbazole class include DNA intercalation and inhibition of topoisomerase, which disrupts DNA replication and repair processes. nih.gov In the case of C. albicans, specific carbazole molecules were found to inhibit morphogenesis, a key virulence trait, by repressing genes within the Ras1/MAPK signaling pathway. mdpi.com

Structure-Activity Relationship (SAR) of Substituents on Antimicrobial Efficacy

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of the carbazole scaffold. Research has shown that the type and position of substituents on the carbazole ring significantly influence biological activity.

For antifungal N-alkylated 3,6-dihalogenocarbazoles, the nature of the halogen and the length of the N-alkyl chain are critical determinants of fungicidal activity. nih.gov In antibacterial derivatives, halogenation has also been shown to be a key factor. One study found that a carbazole derivative with one chlorine and two bromine atoms exhibited the broadest antibacterial spectrum. nih.gov

The substitution pattern on the aromatic rings also plays a role. For instance, in a series of 1H-dibenzo[a,c]carbazole derivatives, compounds with electron-withdrawing groups (like nitro or chloro groups) on the phenylhydrazine (B124118) moiety showed pronounced antibacterial activity. nih.gov This indicates that the electronic properties of the substituents are key to their interaction with biological targets. Further SAR studies on various benzimidazole derivatives, a related heterocyclic system, also emphasize the importance of specific substitutions for enhancing activity against Gram-negative bacteria. nih.govwhiterose.ac.uk

Anticancer Potential and Mechanistic Pathways

The tetrahydrocarbazole scaffold is a core component of numerous alkaloids with significant pharmacological properties, including potent anticancer activity. benthamdirect.comscispace.comeurekaselect.com These derivatives exert their effects through a multitude of mechanistic pathways, making them a versatile platform for anticancer drug design. semanticscholar.orgnih.govnih.gov

The anticancer mechanisms of tetrahydrocarbazole and related derivatives are diverse and include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of microtubule formation, which is critical for cell division. benthamdirect.comscispace.comeurekaselect.com Some derivatives act as DNA intercalators, inserting themselves between DNA base pairs to disrupt replication and transcription. benthamdirect.comscispace.comeurekaselect.com

Furthermore, these compounds have been shown to inhibit key enzymes and signaling pathways involved in cancer progression. This includes the inhibition of topoisomerase and telomerase, enzymes vital for maintaining DNA integrity in rapidly dividing cancer cells. nih.govmdpi.com They can also modulate protein phosphorylation and inhibit pathways involving Vascular Endothelial Growth Factor (VEGF), which is crucial for angiogenesis (the formation of new blood vessels that feed tumors). benthamdirect.comscispace.comeurekaselect.com Some carbazole derivatives have also been identified as Histone Deacetylase (HDAC) inhibitors, which can alter gene expression to suppress tumor growth. benthamdirect.comscispace.comeurekaselect.com One study on carbazole hydrazone derivatives identified a compound with high inhibitory activity against gastric adenocarcinoma and human melanoma cells, with IC50 values of 11.8 µM and 9.77 µM, respectively. bohrium.com

Table 3: Anticancer Activity of Selected Carbazole Derivatives

Compound Type Cancer Cell Line Activity (IC50 / GI50) Reference
Carbazole Hydrazone (14a) Gastric Adenocarcinoma (7901) IC50: 11.8 µM bohrium.com
Carbazole Hydrazone (14a) Human Melanoma (A875) IC50: 9.77 µM bohrium.com
Bis-carbazole derivative Breast Cancer Potent Activity researchgate.net
Imidazolylamino-carbazole ethanone (B97240) (3c, 3a) Human Breast Cancer (MCF 7) GI50: <10 µg/mL semanticscholar.org
Carbazole-based thiazole (B1198619) derivative (10, 11) Liver Cancer (HepG2) IC50: 7.68 µM researchgate.net
Carbazole-based thiazole derivative (10, 11) Cervical Cancer (HeLa) IC50: 10.09 µM researchgate.net
Carbazole-based thiazole derivative (10, 11) Breast Cancer (MCF7) IC50: 6.44 µM researchgate.net

Based on a comprehensive review of the scientific literature, there is a notable lack of specific research data concerning the biological activities of "Dodecahydro-1H-carbazole" and its derivatives that aligns with the detailed outline requested. The available body of research focuses almost exclusively on the aromatic parent compound, carbazole , and its various derivatives.

It is crucial to highlight the significant chemical and structural differences between these two compounds:

Carbazole: An aromatic heterocyclic compound with a planar tricyclic structure. Its properties and biological activities are largely dictated by its flat, electron-rich aromatic system.

This compound: A fully saturated (perhydrogenated) analogue of carbazole. It possesses a non-planar, three-dimensional aliphatic structure. This saturation fundamentally alters its electronic properties, shape, and flexibility, which would in turn lead to vastly different interactions with biological molecules compared to its aromatic counterpart.

Presenting data from studies on aromatic carbazole derivatives as if it were applicable to this compound derivatives would be scientifically inaccurate. The mechanisms of action, such as DNA intercalation and inhibition of topoisomerases often cited for aromatic carbazoles, are intrinsically linked to their planar aromatic structure, a feature that is absent in the saturated this compound core.

Therefore, it is not possible to generate a scientifically accurate article on "this compound" derivatives that adheres to the specific mechanistic outline provided, as the primary research data for this specific saturated compound and its derivatives is not available in the public domain based on the conducted searches.

Antioxidative Properties and Mechanisms

Ferric Reducing Antioxidant Power (FRAP)

The Ferric Reducing Antioxidant Power (FRAP) assay is a widely used method to assess the antioxidant capacity of a substance. It measures the ability of a compound to reduce ferric (Fe³⁺) iron to ferrous (Fe²⁺) iron. This reduction potential is an indicator of a compound's ability to donate electrons, a key mechanism in neutralizing free radicals.

Currently, there is a notable absence of specific studies that have evaluated the Ferric Reducing Antioxidant Power (FRAP) of this compound derivatives. While the broader class of carbazole alkaloids has been investigated for antioxidant properties, the specific electron-donating capacity of the fully saturated this compound core remains to be elucidated through FRAP analysis. Future research employing the FRAP assay will be crucial in quantifying the antioxidant potential of this specific class of compounds and understanding how different substituents on the this compound framework influence this activity.

Mechanisms of Oxidative Stress Mitigation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of pathological conditions. Antioxidant compounds mitigate oxidative stress through various mechanisms, including the direct scavenging of free radicals and the upregulation of endogenous antioxidant defense systems.

Although direct studies on the mechanisms of oxidative stress mitigation by this compound derivatives are not yet available, the general antioxidant properties of carbazole derivatives suggest potential pathways. Carbazole-based compounds are known to exhibit antioxidant activity, which is often attributed to the nitrogen atom within the heterocyclic ring and the aromatic nature of the carbazole nucleus. These features can facilitate the donation of a hydrogen atom or an electron to neutralize free radicals. However, in the case of the fully saturated this compound, the absence of an aromatic system suggests that the antioxidant mechanism, if present, would differ significantly from its unsaturated counterparts. Any antioxidant activity would likely be dependent on the nature and position of substituent groups on the saturated carbocyclic rings.

Anti-prion Activity and Structural Requirements for Efficacy

Prion diseases are fatal neurodegenerative disorders characterized by the misfolding of the cellular prion protein (PrPC) into a pathogenic isoform (PrPSc). A significant area of research has focused on identifying compounds that can inhibit this conversion.

Studies on partially saturated carbazole derivatives have provided valuable insights into the structural requirements for anti-prion activity. Research on 2,3,4,9-tetrahydro-1H-carbazole derivatives has identified key structural features essential for their efficacy in inhibiting prion propagation in infected cells. A lead compound, 2,3,4,9-Tetrahydro-9-[2-hydroxy-3-(1-piperidinyl)propyl]-6-methyl-1H-carbazol-1-one (GJP14), was discovered through in silico screening and cellular assays.

Subsequent synthesis and evaluation of various derivatives of GJP14 revealed that the following structural components are fundamental for anti-prion activity:

A tricyclic aromatic ring system: This core structure appears to be crucial for the interaction with the prion protein.

A hydroxy group at the 2-position of the N-propyl side chain: This group likely participates in key hydrogen bonding interactions.

An amino group at the 3-position of the N-propyl side chain: This basic nitrogen is another important feature for activity.

Furthermore, it was found that derivatives bearing an N-ortho-halobenzyl group exhibited enhanced anti-prion activity, with the most potent derivative being eight times more effective than the original lead compound, GJP14.

It is important to note that these findings are based on tetrahydro-1H-carbazole derivatives, which possess a partially aromatic ring system. The anti-prion activity and structural requirements for the fully saturated this compound scaffold have not yet been reported. The absence of the aromatic core in the dodecahydro derivatives suggests that their interaction with prion proteins might differ, and further research is necessary to determine their potential in this therapeutic area.

Neuroprotective and Anti-inflammatory Properties

Neuroinflammation and neuronal damage are key components of various neurodegenerative diseases. Compounds with both neuroprotective and anti-inflammatory properties are therefore of significant therapeutic interest.

The broader class of carbazole derivatives has demonstrated promising neuroprotective and anti-inflammatory effects in various studies. These activities are often linked to their antioxidant properties and their ability to modulate inflammatory pathways. However, there is currently a lack of specific research investigating the neuroprotective and anti-inflammatory properties of this compound derivatives. The saturation of the carbazole ring system could significantly alter its electronic and steric properties, which would in turn influence its interaction with biological targets involved in neuroinflammation and neuronal survival. Therefore, dedicated studies are required to ascertain whether the this compound scaffold retains or possesses novel neuroprotective and anti-inflammatory activities.

Other Biological Activities (e.g., Antiviral, Antiepileptic, Antidiabetic)

In addition to the aforementioned activities, the versatile carbazole scaffold has been explored for a range of other therapeutic applications.

Antiviral Activity: Various carbazole derivatives have been reported to exhibit antiviral properties against a spectrum of viruses. For instance, N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide has shown broad-spectrum antiviral activity. The antiviral mechanisms of carbazole derivatives are diverse and can involve the inhibition of viral enzymes or interference with viral entry and replication processes.

Antiepileptic Activity: The carbazole nucleus is present in some compounds with antiepileptic potential. While specific studies on this compound are wanting, the general structural features of some carbazole derivatives have been associated with anticonvulsant effects.

Antidiabetic Activity: Certain carbazole derivatives have been investigated for their potential in managing diabetes. These compounds may exert their effects through various mechanisms, such as the modulation of glucose metabolism and the protection of pancreatic β-cells from oxidative stress.

It is crucial to emphasize that the antiviral, antiepileptic, and antidiabetic activities mentioned above have been observed in studies focusing on unsaturated or partially saturated carbazole derivatives. To date, there is no specific research available on the antiviral, antiepileptic, or antidiabetic properties of this compound derivatives. The unique three-dimensional structure of the fully saturated system warrants dedicated investigations to explore its potential in these and other therapeutic areas.

Applications and Advanced Materials Research Incorporating Dodecahydro 1h Carbazole

Organic Optoelectronic Materials

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

Extensive searches for the application of dodecahydro-1H-carbazole in the design and fabrication of Organic Light-Emitting Diodes (OLEDs) or as a primary component in luminescent materials did not yield any specific research findings. The utility of the carbazole (B46965) moiety in OLEDs stems from the hole-transporting capabilities and high triplet energy of its aromatic structure, which are essential for efficient device performance. The saturated, non-aromatic nature of this compound precludes it from possessing the requisite electronic properties for these applications.

Photorefractive and Photoconductive Materials

There is no available research to suggest the use of this compound in the development of photorefractive or photoconductive materials. Materials in this category typically require a combination of charge generation, charge transport, and electro-optic properties. Aromatic carbazole derivatives are widely used for their charge (hole) transporting capabilities. The aliphatic structure of this compound does not support the necessary charge transport mechanisms for these applications.

Solar Cell Materials and Photoelectric Conversion Efficiency

Investigations into the use of this compound as a component in solar cells, such as perovskite or dye-sensitized solar cells, found no relevant studies. Aromatic carbazole-based compounds are frequently employed as hole-transporting materials (HTMs) in solar cells, contributing to efficient charge extraction and thereby enhancing photoelectric conversion efficiency. The saturated this compound lacks the conjugated electronic structure necessary to function as an effective HTM in photovoltaic devices.

Supramolecular Assemblies and Molecular Recognition

While aromatic carbazole units are of significant interest in supramolecular chemistry due to their rigid structure, luminescence, and electronic properties, there is a lack of specific research on the use of the saturated this compound scaffold in the following specialized areas of supramolecular assembly and molecular recognition.

Carbazole-Based Receptors for Molecular Recognition

A review of the literature did not identify any instances of this compound being used as a primary building block for creating receptors for molecular recognition. The design of such receptors often relies on specific geometric and electronic features, such as π-stacking interactions provided by aromatic systems, to achieve selective binding of guest molecules.

Dendritic Carbazole Arms in Supramolecular Cages

Research in the field of supramolecular cages with dendritic arms has utilized the luminescent and rigid nature of aromatic carbazole units. These properties are exploited for sensing and creating functional materials. However, there are no published examples of this compound being incorporated as dendritic arms in the structure of supramolecular cages.

Self-Assembly Driven by Coordination Chemistry

Coordination-driven self-assembly is a powerful method for constructing complex supramolecular architectures. While ligands incorporating the aromatic carbazole framework have been used in such assemblies, a literature search found no studies where this compound was employed as a ligand in self-assembly processes driven by coordination chemistry.

Ion Pair Asymmetric Nano-Organocatalysis

Asymmetric organocatalysis has emerged as a significant tool for the synthesis of chiral compounds. Within this field, ion pair catalysis leverages the interaction between a chiral catalyst and a substrate to create a specific stereochemical outcome. While the broader class of carbazole derivatives, known for their unique electronic and structural properties, have been explored in various catalytic applications, specific research detailing the application of this compound in ion pair asymmetric nano-organocatalysis is not extensively documented in current literature. However, the principles of this catalysis type suggest that the saturated, rigid structure of a dodecahydro-carbazole framework could serve as a scaffold for chiral ligands. Asymmetric catalysis has been demonstrated using carbazole-based ligands, such as in Nozaki–Hiyama allylations, indicating the potential utility of the carbazole nucleus in creating chiral environments for chemical reactions. mdpi.com The development of organocatalysis often involves the use of chiral amines and their derivatives, which form chiral ion pairs with substrates, guiding the stereoselective formation of products. nih.gov

Microporous Organic Polymers (MOPs) and Gas Storage Applications

The rigid, nitrogen-containing structure of carbazole and its derivatives, including the fully saturated this compound, makes them excellent building blocks for Microporous Organic Polymers (MOPs). These polymers are characterized by their high thermal and chemical stability, large surface areas, and tunable porosity, which are crucial properties for gas storage and separation technologies. The carbazole unit's bulky and often non-planar geometry helps to prevent the efficient packing of polymer chains, leading to the formation of intrinsic micropores that can adsorb gas molecules.

Carbazole-based MOPs have demonstrated significant promise for carbon dioxide (CO₂) capture, a critical technology for mitigating greenhouse gas emissions. The nitrogen atom in the carbazole ring provides a Lewis basic site that enhances the affinity of the polymer for the mildly acidic CO₂ molecule, leading to high uptake capacities and selectivity.

Research has shown that hypercrosslinked microporous organic polymer networks synthesized from carbazole derivatives can exhibit high CO₂ uptake. For instance, a polymer network denoted FCTCz, derived from a dendritic carbazole building block, showed a CO₂ uptake of 4.63 mmol g⁻¹ at 1.13 bar and 273 K. rsc.org Another microporous polycarbazole, prepared through a cost-effective oxidative coupling polymerization, demonstrated a CO₂ uptake capacity of up to 21.2 wt % (equivalent to 4.82 mmol g⁻¹) at 1.0 bar and 273 K. nih.govresearchgate.netcapes.gov.br Furthermore, bifunctional polymers incorporating both carbazole and triazine groups have been synthesized, showing excellent CO₂ uptake of 18.0 wt% at 273 K and 1 bar. rsc.org

These materials also exhibit high selectivity for CO₂ over other gases commonly found in flue gas, such as nitrogen (N₂) and methane (B114726) (CH₄). rsc.orgnih.gov This selectivity is crucial for efficient post-combustion carbon capture. rsc.org The combination of high surface area and the presence of nitrogen functional groups makes these carbazole-based polymers highly effective for CO₂ capture applications. researchgate.net

The adsorption properties of carbazole-based MOPs are intrinsically linked to their porosity, which can be controlled through the design of the monomer units and the polymerization method. The use of bulky, rigid, and three-dimensional carbazole-containing monomers can effectively increase the Brunauer–Emmett–Teller (BET) specific surface area by preventing the interpenetration of the polymer network. researchgate.net

For example, microporous polycarbazoles synthesized via oxidative coupling polymerization have achieved very high BET surface areas, with one report citing a surface area of up to 2220 m² g⁻¹. nih.govcapes.gov.br Hypercrosslinked polymers made through Friedel–Crafts alkylation have also yielded high surface areas, such as 1845 m² g⁻¹ for the FCTCz network. rsc.org The pore sizes in these materials are typically in the microporous range (less than 2 nm), often between 0.59 and 0.66 nm, which is ideal for the adsorption of small gas molecules like CO₂ and H₂. nih.gov The ability to tune the porosity and functionality of these polymers provides a route to developing materials optimized for specific gas storage and separation applications. rsc.org

Table 1: Gas Adsorption Properties of Various Carbazole-Based Microporous Organic Polymers An interactive data table based on the data in the text.

Polymer Name Synthesis Method BET Surface Area (m²/g) CO₂ Uptake H₂ Uptake CO₂/N₂ Selectivity Reference
FCTCz Friedel–Crafts Alkylation 1845 4.63 mmol/g (at 273 K, 1.13 bar) 1.94 wt% (at 77 K, 1.13 bar) 26–29 rsc.org
FCBCz Friedel–Crafts Alkylation 1067 Not specified Not specified 26–29 rsc.org
CPOP-7 Oxidative Coupling 510-1430 13.2 wt% (at 273 K, 1.0 bar) 1.51 wt% (at 77 K, 1.0 bar) High nih.gov
Polycarbazole Oxidative Coupling up to 2220 21.2 wt% (at 273 K, 1.0 bar) 2.80 wt% (at 77 K, 1.0 bar) High nih.govcapes.gov.br
C1M3-Al Friedel–Crafts Alkylation up to 1783 181 mg/g (at 273 K, 1 bar) 19.1 mg/g (at 77 K, 1 bar) 32.3 rsc.org

Precursor in the Synthesis of Diverse Organic Compounds

The carbazole skeleton, including its saturated form, this compound, is a valuable structural motif and precursor in organic synthesis. mdpi.com Its tricyclic structure is present in a wide range of biologically active natural products and functional organic materials. Various synthetic methodologies have been developed to construct and functionalize the carbazole core, highlighting its role as a versatile building block.

Carbazole derivatives serve as key intermediates for creating more complex molecules, including pharmaceuticals and optoelectronic materials. mdpi.com For example, 2,3,4,9-Tetrahydro-1H-carbazole is synthesized from cyclohexanone (B45756) and phenylhydrazine (B124118) and serves as a foundational structure for further chemical elaboration. nih.gov Synthetic strategies such as palladium-catalyzed cross-coupling reactions, cycloadditions, and intramolecular cyclizations are commonly employed to build functionalized carbazoles. rsc.org These methods allow for the introduction of various substituents onto the carbazole ring system, enabling the fine-tuning of the resulting molecule's properties for applications ranging from neuroprotective agents to antitumor compounds. mdpi.com The versatility of the carbazole framework makes it a cornerstone in the synthesis of N-heterocyclic compounds with diverse biological and physical properties. rsc.org

Future Research Directions and Translational Perspectives

Development of Novel Catalytic Systems for Sustainable Synthesis

The future synthesis of Dodecahydro-1H-carbazole and its derivatives is poised to heavily rely on the principles of green chemistry to minimize environmental impact and enhance efficiency. tanaffosjournal.ir Research is anticipated to move beyond traditional synthetic routes, which often involve harsh conditions and stoichiometric reagents, towards the development of sophisticated catalytic systems.

Key areas of development include:

Heterogeneous Catalysis: The use of recyclable, solid-supported catalysts presents a significant opportunity for sustainable synthesis. For instance, magnetically recoverable palladium nanocatalysts supported on biochar have been successfully employed for the one-pot synthesis of carbazoles under microwave irradiation, a method that drastically reduces reaction times and avoids the use of expensive ligands. organic-chemistry.org Future work will likely adapt these heterogeneous systems for the complete hydrogenation of the carbazole (B46965) nucleus to yield this compound, focusing on catalyst stability, reusability, and minimizing metal leaching.

Biocatalysis: The exploration of enzymatic pathways offers a highly selective and environmentally benign route to complex molecules. While largely unexplored for this compound, biocatalysis, using enzymes like catalases, has shown promise in the synthesis of related heterocyclic compounds in aqueous media. nih.gov Future research could focus on discovering or engineering enzymes capable of stereoselectively synthesizing specific isomers of substituted Dodecahydro-1H-carbazoles, which is crucial for pharmaceutical applications.

Green Solvents and Reaction Conditions: A significant push towards sustainability involves replacing traditional volatile organic solvents. Ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF4]), have been shown to act as both a catalyst and a solvent in the synthesis of tetrahydrocarbazoles, offering high yields and catalyst reusability for multiple cycles. acgpubs.org Similarly, visible-light-promoted reactions in aqueous solutions provide a metal-free and mild alternative for constructing the carbazole core, a methodology that could be extended to hydrogenation processes. rsc.org

Table 1: Comparison of Catalytic Strategies for Carbazole Synthesis
Catalytic SystemKey AdvantagesReaction ConditionsPotential for this compound Synthesis
Palladium Nanocatalyst on BiocharMagnetically recoverable, reusable, ligand-free organic-chemistry.orgMicrowave irradiation, 180°C organic-chemistry.orgAdaptable for subsequent hydrogenation steps under green conditions.
[bmim][BF4] Ionic LiquidActs as both catalyst and solvent, reusable acgpubs.orgReflux in methanol (B129727) acgpubs.orgOffers a non-volatile reaction medium for the initial cyclization.
Visible-Light PromotionMetal-free, mild conditions, use of water as co-solvent rsc.orgAqueous solution, room temperature rsc.orgPotentially the most environmentally benign approach for the core synthesis.
Biocatalysis (e.g., Catalase)High selectivity, aqueous media, mild conditions nih.govWater, room temperature nih.govIdeal for producing specific stereoisomers, though enzyme discovery/engineering is required.

In-depth Mechanistic Understanding of Biological Interactions

While the broader carbazole family is known for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, the specific molecular interactions of this compound derivatives are less understood. researchgate.netechemcom.comijrpc.com Future research must delve into the precise mechanisms by which these saturated analogs exert their biological effects to enable their development as therapeutic agents.

A primary area of focus will be elucidating the structure-activity relationships (SAR) that govern target binding and efficacy. For example, studies on various carbazole derivatives have shown that the nature and position of substituents on the carbazole core dramatically influence their bioactivity. echemcom.com For this compound, understanding how the stereochemistry of the saturated rings and the placement of functional groups affect interactions with biological targets like enzymes and receptors will be paramount.

Future mechanistic studies should include:

Enzyme Inhibition Kinetics: To understand how these molecules inhibit enzymatic activity, including determining modes of inhibition (e.g., competitive, non-competitive).

Ligand-Receptor Binding Assays: To quantify the affinity and selectivity of this compound derivatives for their biological targets.

X-ray Crystallography: To obtain high-resolution structural information of the ligand-protein complexes, revealing key binding interactions at the atomic level.

Cellular and Molecular Biology Techniques: To probe the downstream effects of target engagement, such as modulation of signaling pathways and gene expression.

Rational Design of this compound Derivatives with Enhanced Properties

Building on a deeper mechanistic understanding, the rational design of new this compound derivatives can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. The saturated, three-dimensional nature of the this compound scaffold provides a unique framework for exploring chemical space compared to its flat, aromatic counterpart.

The principles of rational drug design involve an iterative cycle of designing, synthesizing, and testing new molecules based on their predicted interaction with a biological target. nih.govnih.gov Key strategies for enhancing the properties of this compound derivatives include:

Bioisosteric Replacement: Substituting parts of the molecule with other chemical groups that retain similar biological activity but may improve physicochemical properties.

Structure-Based Design: Using the three-dimensional structure of the target protein to design molecules that fit precisely into the binding site and make optimal interactions.

Pharmacophore Modeling: Identifying the essential structural features required for biological activity and using this model to design novel compounds with similar features.

Improving ADME Properties: Modifying the structure to enhance absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for a compound's success as a drug. For instance, introducing polar groups can improve aqueous solubility. nih.gov

Table 2: Strategies for Rational Design of this compound Derivatives
Design StrategyObjectiveExample Approach
Structure-Activity Relationship (SAR) StudiesIdentify key functional groups and structural motifs for activity. mdpi.comSystematically modify substituents on the carbazole rings and test for changes in biological potency.
Structure-Based Drug DesignOptimize binding affinity and selectivity for a specific biological target.Use computational docking to predict the binding pose of derivatives in a protein active site.
Pharmacokinetic OptimizationImprove drug-like properties such as solubility and metabolic stability. nih.govIncorporate water-solubilizing groups or block sites of metabolism.
Fragment-Based Drug DiscoveryBuild novel potent ligands from smaller chemical fragments.Identify small molecules that bind to the target and link them together using the this compound scaffold.

Integration into Advanced Functional Materials and Devices

While the aromatic carbazole core is a cornerstone of organic electronics due to its charge-transport properties, the saturated this compound offers a different set of characteristics that could be exploited in advanced materials. nih.gov Its non-conjugated, rigid, and three-dimensional structure could be advantageous for applications where electrical insulation, thermal stability, and specific molecular architectures are required.

Recent research has begun to explore the use of partially saturated carbazole donors, such as tetrahydrocarbazole, in the design of emitters for organic light-emitting diodes (OLEDs), demonstrating that disrupting planarity can be a valuable strategy for tuning emission colors. rsc.org This opens the door for this compound to be used as a building block in materials science.

Future research directions could include:

Polymer Chemistry: Using this compound as a monomer or a cross-linking agent to create polymers with high thermal stability, defined stereochemistry, and potentially unique mechanical or optical properties.

High-Performance Insulators: The saturated hydrocarbon-rich structure could be suitable for creating materials with low dielectric constants for applications in microelectronics.

Scaffolds for Supramolecular Chemistry: The defined shape and potential for functionalization make it an interesting scaffold for building complex host-guest systems or molecular sensors.

Computational Predictive Modeling for Accelerated Discovery

Computational modeling is set to play a pivotal role in accelerating the research and development of this compound derivatives. In silico techniques can predict the properties of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates, thereby saving time and resources. nih.gov

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, providing insights into binding affinity and mechanism of action. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic behavior of molecules over time, helping to understand the stability of ligand-protein complexes and the conformational changes that occur upon binding. tanaffosjournal.ird-nb.infonih.govmdpi.comajchem-a.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity, enabling the prediction of the potency of new, unsynthesized derivatives. nih.gov

ADMET Prediction: Various computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds, which is crucial for identifying candidates with favorable drug-like profiles early in the discovery process. researchgate.net

Environmental Fate and Toxicology Studies (as a research gap)

A significant research gap exists concerning the environmental impact of this compound. While studies on its aromatic counterpart, carbazole, and particularly polyhalogenated carbazoles, have shown them to be persistent organic pollutants with potential dioxin-like toxicity, the environmental fate of the fully hydrogenated version is largely unknown. nih.govnih.govresearchgate.netnih.gov

The saturation of the aromatic rings in this compound fundamentally alters its electronic structure and lipophilicity, which will, in turn, affect its environmental behavior. It is plausible that its degradation pathways, bioavailability, and toxicological profile are substantially different from those of aromatic carbazoles. The lack of data in this area represents a critical knowledge gap that needs to be addressed to ensure the safe and sustainable development and application of these compounds. nih.gov

Future research should urgently focus on:

Biodegradation Studies: Investigating the susceptibility of this compound to microbial degradation in soil and aquatic environments. nih.govnih.gov

Ecotoxicity Assessments: Evaluating the potential toxicity of the compound and its degradation products to a range of organisms, including algae, invertebrates, and fish.

Persistence and Bioaccumulation: Determining the compound's stability in the environment and its potential to accumulate in the food chain.

Mammalian Toxicology: Conducting studies to understand its potential health effects in mammals, which is crucial if these compounds are to be developed for pharmaceutical use. nih.gov

Addressing this research gap is not only a matter of environmental stewardship but also a prerequisite for the regulatory approval and public acceptance of any future products based on the this compound scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.